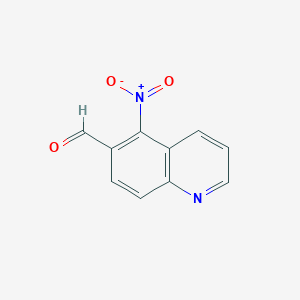

5-Nitroquinoline-6-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitroquinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3/c13-6-7-3-4-9-8(2-1-5-11-9)10(7)12(14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPBGGBSIOLZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[N+](=O)[O-])C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541594 | |

| Record name | 5-Nitroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101327-85-9 | |

| Record name | 5-Nitroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Aspects of 5 Nitroquinoline 6 Carbaldehyde Transformations

Reactivity Profile of the Aldehyde Moiety in 5-Nitroquinoline-6-carbaldehyde

The aldehyde group at the 6-position of this compound is a site of significant chemical activity. As is characteristic of aldehydes, it readily participates in a variety of nucleophilic addition and oxidation-reduction reactions.

Nucleophilic Addition: The carbon atom of the aldehyde's carbonyl group is electrophilic and thus susceptible to attack by nucleophiles. This can lead to the formation of a range of products. For instance, it can react with Grignard reagents or organolithium compounds to yield secondary alcohols. Similarly, condensation reactions with amines can produce imines (Schiff bases), and reactions with hydroxylamine (B1172632) can form oximes.

Oxidation and Reduction: The aldehyde group can be easily oxidized to a carboxylic acid (5-nitroquinoline-6-carboxylic acid) using common oxidizing agents. Conversely, it can be reduced to a primary alcohol ( (5-nitroquinolin-6-yl)methanol) using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

The reactivity of the aldehyde is modulated by the electronic effects of the nitroquinoline ring system. The strong electron-withdrawing nature of the nitro group at the 5-position enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to an aldehyde on an un-substituted quinoline (B57606) ring.

Influence of the Nitro Group on Quinoline Ring Reactivity

The presence of a nitro group, a potent electron-withdrawing group, significantly deactivates the quinoline ring system towards electrophilic attack. nih.govnih.gov This deactivation is a consequence of the nitro group's ability to pull electron density from the aromatic rings through both inductive and resonance effects. This reduction in electron density makes the quinoline nucleus less attractive to electrophiles.

Conversely, this electron deficiency makes the quinoline ring more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. nih.govmdpi.com Therefore, the nitro group directs nucleophilic attack to the C-6 and C-8 positions. In the case of this compound, the presence of the aldehyde at C-6 further influences the regioselectivity of such reactions.

In some instances, steric hindrance between a substituent at the 1-position (if present) and the nitro group at the 8-position can distort the quinoline framework, leading to a loss of aromaticity in the pyridone ring and rendering it more like an activated nitroalkene. nih.gov This can lead to unusual reactivity, such as cycloaddition reactions. nih.govnih.gov

Nucleophilic Substitution of Hydrogen (SNH) in Nitroquinolines and Related Heteroaromatics

Nitro-activated aromatic compounds, including nitroquinolines, are known to undergo Nucleophilic Substitution of Hydrogen (SNH). acs.org This class of reactions provides a direct method for the functionalization of electron-deficient aromatic rings without the need for a pre-installed leaving group. nih.gov

Oxidative SNH Amidation and Alkylamination Pathways

A key application of SNH reactions in nitroquinolines is the introduction of nitrogen-based nucleophiles, such as amides and amines. nih.govresearchgate.net For example, 5-nitroquinoline (B147367) can undergo oxidative amination and methylamination. nih.gov The reaction typically involves the deprotonation of the amine or amide to generate a potent nucleophile, which then attacks the electron-deficient quinoline ring. nih.govacs.org An external oxidizing agent is often required to facilitate the aromatization of the intermediate adduct. nih.gov However, in some cases, the nitroaromatic compound itself can act as the oxidant. nih.gov

This methodology has been successfully applied to various nitroquinoline isomers to produce a range of alkylamino and arylamino derivatives. nih.govresearchgate.netresearchgate.net The regioselectivity of these reactions is often dependent on the position of the nitro group. researchgate.net

Formation of σH-Adducts and Subsequent Aromatization Mechanisms

The mechanism of the SNH reaction proceeds through the formation of a transient intermediate known as a σH-adduct. nih.govpsu.edu This adduct is formed by the addition of the nucleophile to a hydrogen-bearing carbon atom of the nitroaromatic ring. nih.gov Since the hydride ion is a poor leaving group, the σH-adduct requires an oxidative step to rearomatize. nih.gov

Two primary pathways for aromatization have been identified:

Oxidative Aromatization: An external oxidizing agent, such as potassium permanganate, or even atmospheric oxygen, can abstract two electrons from the σH-adduct, leading to the formation of the substituted product and restoration of the aromatic system. nih.gov

Dehydration: In some cases, particularly with arylamination reactions, the σH-adduct can undergo dehydration to form the corresponding nitroso compound. nih.gov

The stability and fate of the σH-adduct are crucial in determining the outcome of the reaction.

Electrophilic Aromatic Substitution Reactions on the Quinoline Nucleus

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The electron-rich aromatic ring acts as a nucleophile, attacking the electrophile. youtube.com This leads to the formation of a carbocation intermediate, known as an arenium ion or σ-complex, which then loses a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

In the case of quinoline, electrophilic substitution preferentially occurs in the benzene (B151609) ring rather than the pyridine (B92270) ring. stackexchange.com This is because the nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. The presence of a strongly deactivating nitro group, as in this compound, further diminishes the reactivity of the entire quinoline nucleus towards electrophiles. nih.gov Nitration of quinoline itself typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline, indicating that substitution occurs on the benzene ring. stackexchange.com For this compound, any further electrophilic substitution would be extremely difficult due to the presence of two deactivating groups. If it were to occur, it would likely be directed to the remaining available position on the benzene ring.

Radical Reactions and Single-Electron Transfer (SET) Processes

Nitroaromatic compounds are well-known to participate in radical reactions, often initiated by single-electron transfer (SET) processes. nih.gov The nitro group can accept an electron to form a nitro radical anion. nih.govnih.gov This radical anion can be a key intermediate in various transformations.

The reduction of nitroaromatic compounds can proceed through a one-electron or two-electron pathway, depending on the reducing agent and reaction conditions. nih.gov Single-electron reduction leads to the formation of the nitro radical anion, which can undergo further reactions. For example, the disproportionation of two nitro radical anions can yield a nitroso compound and the parent nitro compound. nih.gov

In the context of SNH reactions, a SET mechanism has also been proposed. youtube.com In this scenario, an electron is transferred from the nucleophile to the nitroaromatic substrate to form a radical anion and a radical of the nucleophile. These then combine to form the σH-adduct.

Homolytic aromatic substitution is another class of radical reactions where a radical species adds to the aromatic ring to form a cyclohexadienyl radical intermediate. researchgate.net This intermediate must then be oxidized to the final aromatic product. researchgate.net

Mechanistic Elucidation of Multicomponent Reactions Involving Quinolinecarbaldehydes

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. rsc.orgwikipedia.orgnih.gov Quinolinecarbaldehydes, such as this compound, are valuable substrates in such reactions, leading to a diverse array of fused heterocyclic systems. The mechanistic pathways of these transformations are often intricate, involving a sequence of carefully orchestrated steps.

One of the most prominent MCRs for the synthesis of quinoline derivatives is the Povarov reaction. rsc.orgwikipedia.org This reaction typically involves the Lewis acid-catalyzed [4+2] cycloaddition between an imine and an electron-rich alkene. wikipedia.orgexlibrisgroup.comrsc.org When a quinolinecarbaldehyde is a reactant, it first condenses with an aniline (B41778) to form an aromatic imine. The Lewis acid catalyst then activates this imine for a subsequent electrophilic addition by the alkene. wikipedia.org

Computational studies, specifically using Density Functional Theory (DFT), have shed light on the finer details of the Povarov reaction mechanism. exlibrisgroup.comrsc.orgfao.org These studies indicate that the reaction follows a domino process, beginning with a Lewis acid-catalyzed aza-Diels-Alder (A-DA) reaction between the N-aryl imine and a nucleophilic ethylene (B1197577) to yield a [4+2] cycloadduct. exlibrisgroup.comrsc.org This is followed by a stepwise 1,3-hydrogen shift in the intermediate to afford the final tetrahydroquinoline product. exlibrisgroup.comrsc.org The Lewis acid-catalyzed A-DA reaction itself is proposed to proceed through a two-step mechanism involving a stable zwitterionic intermediate. exlibrisgroup.comrsc.org

The presence of substituents on the reactants can influence the reaction rate. For instance, while N-aryl substituents on the imine have been shown to have a negligible effect on the activation energy, the presence of a C-aryl substituent can play a significant role. exlibrisgroup.comrsc.org The regioselectivity of the Povarov reaction is also a key aspect. In cases involving imines with substituents like a nitro group, the iminium ion preferentially attacks the ortho position to the nitro group if the para position is blocked, even though the nitro group is typically a meta-directing group. This is because the ortho position becomes the most electron-rich site in such a scenario. wikipedia.org

Another type of multicomponent reaction involving quinolines and aldehydes leads to the formation of benzoxazino quinoline derivatives. This reaction proceeds through a different mechanistic pathway, involving the generation of a 1,4-zwitterionic intermediate from the reaction of quinoline with an aryne. nih.gov This zwitterion is then trapped by an aldehyde to yield the final product. nih.gov

| Reaction Type | Key Mechanistic Steps | Intermediates | Role of Catalyst | Influencing Factors |

| Povarov Reaction | 1. Imine formation (from quinolinecarbaldehyde and aniline) 2. Lewis acid-catalyzed aza-Diels-Alder reaction 3. Stepwise 1,3-hydrogen shift exlibrisgroup.comrsc.org | Schiff base (imine), Zwitterionic intermediate, [4+2] cycloadduct wikipedia.orgexlibrisgroup.comrsc.org | Activates the imine for electrophilic addition wikipedia.org | Substituents on reactants, regioselectivity determined by electronics wikipedia.orgexlibrisgroup.comrsc.org |

| Benzoxazino Quinoline Synthesis | 1. Reaction of quinoline with aryne 2. Formation of a 1,4-zwitterionic intermediate 3. Trapping of the zwitterion by an aldehyde nih.gov | 1,4-zwitterionic intermediate nih.gov | Not explicitly catalyst-driven in the key steps | Nature of the aryne and aldehyde |

Proton-Coupled Electron Transfer Mechanisms in Reduction Reactions

Proton-coupled electron transfer (PCET) is a fundamental process in many chemical and biological redox reactions. wikipedia.orgnih.gov It involves the transfer of both an electron and a proton, which can occur either in a single concerted step (CPET) or in a stepwise manner, with either proton transfer preceding electron transfer (PTET) or electron transfer preceding proton transfer (ETPT). wikipedia.orgnih.gov The specific mechanism is often dictated by the thermodynamics of the individual steps. rsc.org

The reduction of nitroaromatic compounds, including nitroquinolines, is a classic example where PCET mechanisms are operative. The electrochemical reduction of nitrobenzene, a related nitroaromatic compound, proceeds through a series of electron and proton transfer steps to ultimately yield aniline. nih.gov The initial steps in the reduction of a nitro group typically involve the formation of a nitro radical anion via a single electron transfer. Subsequent protonation and further reduction lead to the formation of nitroso and hydroxylamino intermediates, and finally the amino group.

PCET provides a lower energy pathway for reduction by avoiding the formation of high-energy charged intermediates. nih.gov The mechanism can be visualized using a "square scheme," which illustrates the relative energies of the different possible intermediates in the stepwise and concerted pathways. wikipedia.org The preferred pathway is the one with the lowest activation barrier. Evidence for a concerted PCET mechanism often comes from observing reaction rates that are faster than what would be expected for either the initial electron transfer or proton transfer steps alone. wikipedia.org

In the context of this compound, the strong electron-withdrawing nature of both the nitro group and the aldehyde group would significantly influence its reduction potential. The reduction of the nitro group is expected to be the more facile process. The mechanism of this reduction would likely involve PCET, where the initial electron transfer to the nitro group is coupled with protonation, potentially from a protic solvent or an added acid.

Theoretical models have been developed to describe electrochemical PCET, providing expressions for rate constants and current densities as a function of the applied potential. youtube.com These models highlight the importance of considering the quantum mechanical nature of the transferring proton and the role of excited vibronic states in accurately describing experimental observations like Tafel slopes and kinetic isotope effects. youtube.com

| PCET Mechanism | Description | Key Characteristics | Relevance to this compound Reduction |

| Concerted (CPET) | Electron and proton are transferred in a single elementary step. wikipedia.org | Reaction rates are often faster than predicted for stepwise pathways. wikipedia.org | A likely pathway for the reduction of the nitro group, especially in the presence of a good proton donor, to avoid high-energy intermediates. |

| Stepwise (PTET) | Proton transfer occurs before electron transfer. | Involves a protonated intermediate. | This pathway might be favored in strongly acidic conditions where the nitro group can be protonated prior to electron transfer. |

| Stepwise (ETPT) | Electron transfer occurs before proton transfer. | Involves a radical anion intermediate. | This pathway is plausible, especially in aprotic solvents, where the initial formation of the nitro radical anion is followed by protonation. |

Derivatization Strategies and Applications in Scaffold Construction

Synthesis of Schiff Base Derivatives from 5-Nitroquinoline-6-carbaldehyde

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.netnih.gov This reaction is a cornerstone in the derivatization of this compound, offering a straightforward method to introduce a wide range of substituents and functionalities. The general synthesis involves the reaction of this compound with a primary amine, often in the presence of an acid catalyst and a suitable solvent like ethanol (B145695) or methanol. mediresonline.orgnih.gov The reaction mixture is typically stirred at room temperature or under reflux conditions to facilitate the formation of the imine bond. nih.govmediresonline.org

The presence of the electron-withdrawing nitro group on the quinoline (B57606) ring can influence the reactivity of the aldehyde group, potentially making it more susceptible to nucleophilic attack by the amine. sci-hub.se The synthesis of Schiff bases from this compound allows for the creation of a library of compounds with diverse steric and electronic properties, which can be further explored for their coordination chemistry and biological activities. nih.govresearchgate.net

Table 1: Examples of Reaction Conditions for Schiff Base Synthesis

| Carbonyl Compound | Amine | Solvent | Catalyst | Conditions | Reference |

| Benzaldehyde Derivatives | Para-aminophenol | Methanol | Acetic Acid | Stirring at room temperature for 4 hours | mediresonline.org |

| 4-Nitrobenzaldehyde | 5-chloro-2-aminobenzoic acid | Absolute Ethanol | Glacial Acetic Acid | Condensation for 3 hours at room temperature | nih.gov |

| 5-Nitro-salicylaldehyde | Various Diamines | Methanol | - | Stirring at 30°C for 45 minutes | sci-hub.se |

Formation of Hydrazone Compounds and Their Cyclocondensation Reactions

Hydrazones, containing the R1R2C=NNR3R4 structure, are another important class of derivatives accessible from this compound. They are typically formed through the condensation reaction of the aldehyde with a hydrazine (B178648) derivative. nih.govresearchgate.net This reaction is analogous to Schiff base formation and provides a versatile platform for introducing further structural diversity. organic-chemistry.org The resulting hydrazones can serve as key intermediates for the synthesis of various heterocyclic compounds through cyclocondensation reactions. nih.govnih.gov

The general procedure for synthesizing hydrazones from this compound involves reacting the aldehyde with a suitable hydrazide in a solvent like ethanol, often under reflux conditions. nih.gov The hydrazone products can then be isolated and purified. These hydrazones are not merely stable end-products but are valuable precursors for subsequent chemical transformations.

Cyclocondensation reactions of these hydrazones can lead to the formation of fused ring systems. For instance, the reaction of a hydrazone with a suitable cyclizing agent can yield various five- or six-membered heterocyclic rings fused to the quinoline core. The specific outcome of the cyclocondensation reaction depends on the structure of the hydrazone and the reaction conditions employed.

Diverse Condensation Reactions for Extended Molecular Architectures

Beyond the formation of simple Schiff bases and hydrazones, this compound can participate in a variety of other condensation reactions to construct more complex and extended molecular architectures. These reactions leverage the reactivity of the aldehyde group to form new carbon-carbon or carbon-heteroatom bonds, leading to the creation of larger, often polycyclic, systems.

For example, condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst can lead to the formation of Knoevenagel condensation products. These products, with their newly formed double bonds and functional groups, can serve as versatile intermediates for further synthetic elaborations.

Similarly, condensation reactions with other bifunctional reagents can lead to the formation of macrocyclic structures or other complex heterocyclic systems. The specific reaction conditions, including the choice of solvent, catalyst, and temperature, play a crucial role in directing the outcome of these condensation reactions and achieving the desired molecular architecture. The ability to form these extended structures is vital for applications in materials science and medicinal chemistry, where molecular size and shape are critical determinants of function.

Incorporation into Fused Heterocyclic Systems

The aldehyde functionality of this compound serves as a key handle for the construction of fused heterocyclic systems, where another heterocyclic ring is annulated onto the quinoline framework. This strategy has been successfully employed to synthesize a variety of novel polycyclic aromatic and heteroaromatic compounds.

Synthesis of Pyrazoloquinolines and Triazinoquinolines

The synthesis of pyrazolo[3,4-b]quinolines can be achieved through the reaction of a suitable hydrazine derivative with an intermediate derived from this compound. One common approach involves the initial formation of a hydrazone, which then undergoes an intramolecular cyclization to form the pyrazole (B372694) ring. The reaction of 5-aminopyrazoles with arylidenepyruvic acids, which can be formed from pyruvic acid and aromatic aldehydes, is a known method for synthesizing pyrazolopyridines. researchgate.net A similar strategy could potentially be adapted for the synthesis of pyrazoloquinolines starting from this compound.

Triazinoquinolines can also be synthesized from this compound derivatives. For instance, the reaction of a thiosemicarbazone derivative of this compound with a suitable cyclizing agent could lead to the formation of a triazine ring fused to the quinoline core. The specific reagents and reaction conditions would determine the final structure of the resulting triazinoquinoline.

Formation of Pyrroloquinolines from Nitroquinoline Precursors

The synthesis of pyrroloquinolines from nitroquinoline precursors represents another important application of derivatization strategies. While the direct synthesis from this compound is not explicitly detailed in the provided context, the general principle involves the construction of a pyrrole (B145914) ring fused to the quinoline nucleus. This can often be achieved through multi-step synthetic sequences starting from a functionalized nitroquinoline. For example, a nitroquinoline derivative could be transformed into an amino-substituted intermediate, which could then react with a suitable diketone or a related precursor to form the pyrrole ring via a Paal-Knorr type synthesis. The specific synthetic route would depend on the desired substitution pattern of the final pyrroloquinoline.

Design and Synthesis of Novel Nitroquinoline Fused Thiosemicarbazones

Thiosemicarbazones are a class of compounds known for their diverse biological activities. researchgate.netnih.gov The synthesis of thiosemicarbazones derived from this compound involves the condensation of the aldehyde with a thiosemicarbazide (B42300) derivative. This reaction is typically carried out in a suitable solvent, often with catalytic amounts of acid. acs.org

The resulting this compound thiosemicarbazones are characterized by the presence of a thiourea (B124793) moiety linked to the imine carbon. These compounds have been the subject of considerable research interest due to their potential as therapeutic agents. nih.govacs.org The combination of the nitroquinoline scaffold with the thiosemicarbazone functionality can lead to synergistic effects and enhanced biological activity.

Table 2: Characterization Data for a Representative Thiosemicarbazone Derivative

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Key IR Bands (cm-1) | Reference |

| Quinoline-based Thiosemicarbazide (QST1-QST14) | NH groups: δ 10.52–9.46 | C=S: δ 180.3–180.0 | - | acs.org |

The design of novel nitroquinoline fused thiosemicarbazones often involves the variation of the substituent on the N4-position of the thiosemicarbazide moiety. researchgate.net This allows for the fine-tuning of the lipophilicity, electronic properties, and steric bulk of the molecule, which can have a significant impact on its biological activity.

Strategies for Introducing Complex Substituents to the Quinoline Core

The chemical scaffold of this compound presents two primary reactive sites for derivatization: the aldehyde group at the 6-position and the electron-deficient quinoline ring, activated by the nitro group at the 5-position. These functional groups allow for a variety of chemical transformations to introduce complex substituents, thereby enabling the construction of diverse molecular architectures. The following sections outline key synthetic strategies that can be employed for the derivatization of this quinoline core, based on established organic chemistry principles. It is important to note that while these reactions are well-established for aldehydes and nitro-activated aromatic systems, specific documented examples starting from this compound are not prevalent in the readily available scientific literature.

Olefination Reactions for Alkene Synthesis

The aldehyde functionality of this compound is a prime target for olefination reactions, which convert the carbonyl group into a carbon-carbon double bond. This strategy is fundamental for extending the carbon skeleton and introducing a variety of substituents.

Wittig Reaction

The Wittig reaction involves the treatment of an aldehyde with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comyoutube.comlibretexts.org The ylide is typically prepared from a phosphonium (B103445) salt, which is in turn synthesized from triphenylphosphine and an alkyl halide. masterorganicchemistry.comlibretexts.org The nature of the substituents on the ylide determines the stereoselectivity of the reaction, with stabilized ylides generally favoring the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. masterorganicchemistry.comchem-station.com

Reaction Scheme: Wittig Reaction

Horner-Wadsworth-Emmons (HWE) Reaction

A widely used alternative to the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate (B1237965) carbanion to react with an aldehyde, yielding an alkene. nrochemistry.comwikipedia.orgorganic-chemistry.org This method offers several advantages, including the production of predominantly (E)-alkenes and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com The Still-Gennari modification of the HWE reaction allows for the selective synthesis of (Z)-alkenes by using phosphonates with electron-withdrawing groups. nrochemistry.com

Reaction Scheme: Horner-Wadsworth-Emmons Reaction

Condensation Reactions for Scaffold Elaboration

Condensation reactions involving the aldehyde group provide a powerful means to construct new rings and introduce functionalized side chains.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base. thermofisher.commychemblog.compurechemistry.org This reaction typically results in the formation of an α,β-unsaturated product, which can serve as a versatile intermediate for further transformations, including the synthesis of heterocyclic systems. thermofisher.commychemblog.com

Reaction Scheme: Knoevenagel Condensation

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation, a type of aldol (B89426) condensation, involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone. nih.govchemrevlett.comipb.pt Chalcones are valuable intermediates in the synthesis of various heterocyclic compounds, such as pyrimidines and benzodiazepines, due to their reactive enone functionality. nih.govipb.pt

Reaction Scheme: Claisen-Schmidt Condensation

Synthesis of Heterocyclic Scaffolds

The aldehyde group of this compound is a key functional handle for the construction of new heterocyclic rings fused to or substituted on the quinoline core.

Pyrimidine Synthesis

Pyrimidines can be synthesized through various multicomponent reactions. For instance, the Biginelli reaction, or related syntheses, could potentially utilize this compound, a β-dicarbonyl compound, and urea (B33335) or thiourea to construct a dihydropyrimidine (B8664642) ring system. ias.ac.ingrowingscience.comresearchgate.net These heterocycles are of significant interest in medicinal chemistry.

Reaction Scheme: General Pyrimidine Synthesis

Thiosemicarbazone Formation and Cyclization

The reaction of this compound with thiosemicarbazide would yield the corresponding thiosemicarbazone. nih.gov These derivatives are not only of interest for their biological activities but can also serve as precursors for the synthesis of various sulfur and nitrogen-containing heterocycles, such as thiadiazoles.

Reaction Scheme: Thiosemicarbazone Formation

Cross-Coupling Reactions

While the aldehyde itself is not directly used in cross-coupling reactions, it can be readily converted to a halide or triflate, which are suitable coupling partners. For instance, conversion of the aldehyde to a hydroxymethyl group via reduction, followed by conversion to a halide, would open the door to various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid, catalyzed by a palladium complex. This would allow for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the quinoline ring, after appropriate functional group manipulation of the carbaldehyde.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Assignment.chemicalbook.comoregonstate.edupharmatutor.org

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy:

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) is influenced by the electron density around the proton. Electronegative groups, such as the nitro (NO₂) and carbonyl (CHO) groups in 5-nitroquinoline-6-carbaldehyde, deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). oregonstate.edu

For this compound, the aldehydic proton is expected to appear in the downfield region, typically between 9-10 ppm, due to the strong deshielding effect of the carbonyl group. inflibnet.ac.in The aromatic protons on the quinoline (B57606) ring will exhibit complex splitting patterns and chemical shifts determined by their position relative to the nitro and aldehyde substituents. Protons adjacent to the electron-withdrawing nitro group will be shifted further downfield. ucl.ac.uk The chemical shifts for the aromatic protons in the parent 5-nitroquinoline (B147367) are a useful reference. chemicalbook.com

¹³C NMR Spectroscopy:

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. oregonstate.educompoundchem.com The chemical shifts of carbon atoms are also influenced by their electronic environment.

In this compound, the carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of 190-200 ppm. libretexts.org The carbon atom attached to the nitro group will also be significantly deshielded. The remaining aromatic carbons will appear in the typical aromatic region (around 120-150 ppm), with their specific shifts influenced by the positions of the substituents. libretexts.org Quaternary carbons, those without any attached protons, generally show weaker signals. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic Proton (-CHO) | 9.0 - 10.0 | - |

| Aldehydic Carbon (-CHO) | - | 190 - 200 |

| Aromatic Protons | 7.0 - 9.0 | - |

| Aromatic Carbons | - | 120 - 170 |

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule. epfl.ch

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. sdsu.edu It allows for the unambiguous assignment of which proton is bonded to which carbon, simplifying the interpretation of the ¹H and ¹³C spectra. youtube.com

COSY (Correlation Spectroscopy): The COSY experiment reveals which protons are coupled to each other, typically those on adjacent carbon atoms (vicinal coupling). sdsu.edu This information is crucial for piecing together fragments of the molecule by identifying neighboring protons in the spin system. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is particularly valuable for identifying quaternary carbons and for connecting different spin systems across heteroatoms or carbonyl groups, thus providing a complete picture of the molecular structure. youtube.com For instance, a correlation between the aldehydic proton and the carbon atom at position 6 on the quinoline ring would be expected.

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification and Molecular Vibrations.chemicalbook.compharmatutor.orgnih.gov

Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques that measure the vibrational modes of a molecule. nih.gov

For this compound, key vibrational modes include:

C=O Stretch: The carbonyl group of the aldehyde will exhibit a strong, sharp absorption band in the FTIR spectrum, typically in the region of 1700-1720 cm⁻¹.

N-O Stretches: The nitro group will show two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1370 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C=C and C=N Stretches: The quinoline ring will have a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

In addition to these fundamental vibrations, weaker overtone and combination bands may appear at higher frequencies. nih.gov These arise from the simultaneous excitation of multiple vibrational modes.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aldehyde (-CHO) | C=O Stretch | 1700 - 1720 |

| C-H Stretch | 2810-2830 and 2710-2730 | |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Symmetric Stretch | 1335 - 1370 | |

| Quinoline Ring | Aromatic C-H Stretch | > 3000 |

| C=C and C=N Stretches | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis.chemicalbook.compharmatutor.orgnih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy orbital. pharmatutor.org

The structure of this compound contains a highly conjugated system, which includes the quinoline ring, the nitro group, and the aldehyde group. This extensive conjugation is expected to result in absorption bands at longer wavelengths (a red shift) compared to less conjugated systems. libretexts.org

The expected electronic transitions include:

π → π* transitions: These high-intensity transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. uzh.chyoutube.com

n → π* transitions: These lower-intensity transitions involve the promotion of non-bonding electrons (from the oxygen atoms of the nitro and aldehyde groups) to antibonding π* orbitals. uzh.chyoutube.com

The solvent can influence the position of these absorption bands. pharmatutor.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (ESI, EI, HRMS, GC-MS).chemicalbook.comoregonstate.edu

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. nih.gov

Molecular Weight Confirmation: High-Resolution Mass Spectrometry (HRMS) can provide a very accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₁₀H₆N₂O₃ for this compound). chemsynthesis.com The monoisotopic mass is calculated to be 202.0378 Da.

Fragmentation Analysis:

Electron Ionization (EI): This hard ionization technique often leads to extensive fragmentation. For this compound, common fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals such as CO (from the aldehyde), NO, and NO₂. mdpi.com

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces a protonated molecule [M+H]⁺. nih.gov This is useful for confirming the molecular weight with minimal fragmentation. nih.gov

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it suitable for the analysis of volatile and thermally stable compounds like this compound. mdpi.com

Table 3: Mass Spectrometry Data for this compound

| Technique | Information Obtained | Expected m/z Values |

| HRMS | Precise Molecular Weight and Elemental Formula | [M]⁺: 202.0378 |

| ESI-MS | Molecular Weight Confirmation (protonated molecule) | [M+H]⁺: 203.0457 |

| EI-MS | Fragmentation Pattern | Fragments corresponding to loss of CO, NO, NO₂, etc. |

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination and Molecular Conformation

Detailed analysis in this section is precluded by the lack of available crystallographic data for this compound.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Specific data tables and a detailed discussion of bond lengths, bond angles, and torsion angles for this compound cannot be provided as the crystal structure has not been publicly reported.

Computational Chemistry and Theoretical Mechanistic Studies

Spectroscopic Parameter Prediction (NMR, IR, Raman, UV-Vis) and Correlation with Experimental Data

Computational quantum chemistry offers robust methods for the a priori prediction of spectroscopic parameters. Density Functional Theory (DFT) is a widely used method for calculating the properties of the electronic ground state, making it ideal for predicting NMR, IR, and Raman spectra. For electronic excitations, as observed in UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is the method of choice. These theoretical predictions are crucial for interpreting experimental data, assigning spectral bands, and understanding the underlying molecular structure and bonding.

Theoretical calculations for related quinoline (B57606) derivatives have demonstrated excellent correlation with experimental findings. For instance, studies on various substituted quinolines have successfully predicted vibrational frequencies and chemical shifts, providing a reliable framework for analyzing 5-Nitroquinoline-6-carbaldehyde. nih.govscielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. Calculations are often performed on the optimized molecular geometry. The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Theoretical studies on a range of quinoline pharmaceutical derivatives have shown that calculated chemical shifts are highly sensitive to the electronic environment of each nucleus, which is influenced by the presence of substituents like nitro and aldehyde groups. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values based on computational studies of similar structures. Actual experimental values may vary.)

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde Proton (-CHO) | 9.5 - 10.5 |

| Aromatic Protons (Quinoline) | 7.5 - 9.0 |

| Aldehyde Carbon (C=O) | 190 - 200 |

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational spectra are obtained by calculating the second derivatives of the energy with respect to atomic displacements. This yields the harmonic vibrational frequencies. DFT calculations, often using hybrid functionals like B3LYP, can predict the frequencies and intensities of IR and Raman bands. scielo.org.za The nitro group (NO₂) typically exhibits strong symmetric and asymmetric stretching vibrations, while the aldehyde group shows a characteristic C=O stretching frequency. Computational analysis of related 5,8-quinolinedione (B78156) derivatives has demonstrated that FT-IR spectroscopy is a powerful tool for identifying substituent positions and their electronic effects. ustc.edu.cn

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are representative values based on computational studies of similar structures.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| NO₂ Asymmetric Stretch | 1530 - 1570 |

| NO₂ Symmetric Stretch | 1340 - 1380 |

| C=O (Aldehyde) Stretch | 1690 - 1715 |

| C-H (Aromatic) Stretch | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra are predicted using TD-DFT calculations. These computations provide information on the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For nitro-substituted aromatic compounds, the calculations often reveal transitions involving charge transfer from the aromatic ring to the nitro group. scielo.org.zaustc.edu.cn The predicted λmax values can then be compared with experimental spectra to identify the nature of the electronic transitions (e.g., π→π* or n→π*). scielo.org.za

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. researchgate.net For this compound, this could involve studying reactions such as the reduction of the nitro group, oxidation of the aldehyde, or nucleophilic aromatic substitution. nih.govrsc.org

Transition State Localization and Reaction Barrier Calculations

A critical step in studying a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. mdpi.comresearchgate.net Various algorithms exist for locating these first-order saddle points on the potential energy surface. Once the geometries of the reactants, products, and the transition state are optimized, the reaction barrier (activation energy) can be calculated as the energy difference between the transition state and the reactants. nih.govrsc.org This barrier is a key determinant of the reaction rate. For instance, in the nucleophilic aromatic substitution of hydrogen on a nitroquinoline ring, computational studies can model the formation of the intermediate σ-complex and the subsequent steps to restore aromaticity, calculating the energy barriers for each phase. nih.govresearchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis

Following the successful localization of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the TS correctly connects the desired reactants and products. chemrxiv.org The IRC path is the minimum energy path downhill from the transition state in both the forward and reverse directions. chemrxiv.org By tracing this path, researchers can verify the sequence of structural changes that occur during the reaction, such as bond formation and cleavage, providing a detailed, step-by-step movie of the chemical transformation. chemrxiv.orgnih.gov This analysis is crucial for ensuring that the located transition state corresponds to the reaction of interest and not some other process. chemrxiv.org

Studies on Solvent Effects and Environmental Perturbations on Molecular Properties

The properties of a molecule, particularly its spectroscopic characteristics, can be significantly influenced by its environment, such as the solvent it is dissolved in. researchgate.net Computational models can account for these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. mdpi.comnih.gov This approach allows for the calculation of molecular properties in different solvent environments.

Studies on other nitroaromatic compounds have shown that the polarity of the solvent can cause significant shifts (solvatochromism) in UV-Vis absorption bands. ustc.edu.cnmdpi.com For this compound, TD-DFT calculations coupled with a PCM approach could predict how the λmax of its charge-transfer bands would shift in solvents of varying polarity, from nonpolar (like cyclohexane) to polar (like ethanol (B145695) or water). researchgate.netmdpi.comnih.gov These theoretical predictions can then be validated against experimental measurements, providing insight into the nature of solute-solvent interactions. nih.gov

Advanced Quantum Chemical Calculations on Emerging Computing Platforms

The accurate calculation of the electronic structure of complex molecules remains a significant challenge for classical computers due to the exponential scaling of the problem. paperswithcode.com Emerging quantum computing platforms offer a potential solution to this challenge, promising to revolutionize molecular simulation and drug discovery. researchgate.netymerdigital.comjopir.in

Variational Quantum Eigensolver (VQE) Applications

The Variational Quantum Eigensolver (VQE) is a hybrid quantum-classical algorithm well-suited for near-term quantum computers. paperswithcode.comarxiv.orgresearchgate.net It is designed to find the ground state energy of a molecule, a fundamental property that underpins its reactivity and other characteristics. researchgate.netpaperswithcode.com

The application of VQE to a molecule like this compound would involve several key steps:

Hamiltonian Formulation: The molecular Hamiltonian, which describes the total energy of the system, is constructed and then transformed into a format suitable for a quantum computer (a sum of Pauli operators).

Ansatz Construction: A parameterized quantum circuit, known as an ansatz, is designed to prepare a trial ground state wavefunction. The Unitary Coupled Cluster (UCC) ansatz is a common choice in quantum chemistry as it is systematically improvable. arxiv.org

Hybrid Optimization: A classical optimizer varies the parameters in the ansatz. For each set of parameters, the quantum computer prepares the corresponding trial state and measures its energy. This process is repeated iteratively until the minimum energy is found, which provides an approximation of the true ground state energy. researchgate.net

While still an active area of research, VQE holds the promise of calculating the electronic properties of molecules like this compound with an accuracy that could surpass classical methods, potentially accelerating the design of new molecules for applications in medicine and materials science. ymerdigital.comjopir.inresearchgate.netyoutube.com

Density Matrix Embedding Theory (DMET) Approaches

Density Matrix Embedding Theory (DMET) is a sophisticated computational method in quantum chemistry designed to study large and complex molecular systems where electron correlation effects are significant. In such systems, the behavior of electrons is intricately linked, and traditional methods may fail to provide an accurate description. DMET offers a powerful alternative by employing a "divide and conquer" strategy. The system is partitioned into a smaller, computationally interesting fragment (the "impurity") and its surrounding environment. This allows for a high-level, accurate calculation to be performed on the fragment, while the interaction with the rest of the molecule is treated at a more computationally efficient level. This approach is particularly well-suited for molecules like this compound, which possess features that give rise to strong electron correlation.

While direct applications of DMET to this compound are not yet prevalent in the scientific literature, the theoretical framework of DMET provides a valuable lens through which to understand the electronic structure of this molecule. The presence of the nitro group (-NO2), an electron-withdrawing group, and the quinoline ring system, an electron-rich aromatic structure, creates a complex electronic environment. Furthermore, the carbaldehyde group (-CHO) adds to the electronic complexity. These features suggest that electron correlation plays a crucial role in determining the molecule's properties.

A hypothetical DMET study of this compound would likely partition the molecule to investigate the electronic interplay between the functional groups and the aromatic system. For instance, the nitro group and the carbaldehyde group could be defined as separate fragments to study their individual and combined effects on the electronic distribution of the quinoline core. Key properties that could be investigated include the local electron density, charge transfer between the fragments, and the nature of the chemical bonds.

Below is an illustrative table representing the type of data that could be generated from a DMET calculation on this compound. This data is hypothetical and serves to demonstrate the potential insights that DMET could offer.

| Fragment | Local Electron Population | Charge Transfer to Quinoline Core (e⁻) |

| Nitro Group (-NO₂) | 22.8 | -0.2 |

| Carbaldehyde Group (-CHO) | 17.9 | -0.1 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

The data in this hypothetical table would suggest that the nitro group, being a strong electron-withdrawing group, pulls a small amount of electron density from the quinoline core. The carbaldehyde group would also exhibit a similar, though perhaps less pronounced, effect. By quantifying these interactions, DMET can provide a detailed picture of the electronic landscape of this compound, which is essential for understanding its reactivity, spectroscopic properties, and potential applications in materials science.

The continued development and application of advanced computational methods like DMET are expected to provide deeper insights into the complex electronic behavior of nitroaromatic compounds such as this compound.

Role As a Key Intermediate in Chemical Synthesis

Precursor for Complex Quinoline (B57606) Scaffolds

The foundational quinoline structure of 5-Nitroquinoline-6-carbaldehyde makes it an inherent starting point for the synthesis of more elaborate quinoline derivatives. The aldehyde group serves as a versatile handle for chain extension and cyclization reactions. For instance, it can readily undergo condensation reactions with various nucleophiles to introduce new substituents and ring systems onto the quinoline core. The nitro group, being a strong electron-withdrawing group, activates the quinoline ring towards certain transformations and can itself be a precursor for other functional groups, such as an amino group, through reduction. This dual reactivity allows for the systematic construction of polysubstituted and fused quinoline scaffolds, which are prominent motifs in many biologically active compounds. mdpi.commdpi.com

Building Block for Diverse Nitrogen-Containing Heterocyclic Architectures

Beyond the modification of its own quinoline core, this compound is a valuable building block for the de novo synthesis of other nitrogen-containing heterocyclic systems. nih.gov The aldehyde functionality is a key reactive site for participating in a variety of cyclocondensation reactions. For example, it can react with binucleophilic reagents containing nitrogen atoms, such as hydrazines, hydroxylamines, and amidines, to form new five- or six-membered heterocyclic rings fused to or substituted on the quinoline backbone. nih.gov These reactions open avenues to a wide array of heterocyclic architectures, including pyrazoles, isoxazoles, and pyrimidines, each with its own potential for unique chemical and biological properties. The inherent reactivity of the nitro-substituted quinoline aldehyde facilitates these transformations, often proceeding under mild conditions. nih.gov

Intermediate in the Rational Design and Synthesis of Bioactive Scaffolds

The rational design of bioactive molecules is a cornerstone of modern medicinal chemistry, and this compound serves as a key intermediate in this process. dnu.dp.ua The quinoline scaffold itself is a well-established "privileged structure" in drug discovery, known to interact with a variety of biological targets. mdpi.com By using this compound as a starting material, medicinal chemists can systematically synthesize libraries of novel compounds for biological screening.

The aldehyde group allows for the introduction of diverse substituents that can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Furthermore, the nitro group can be reduced to an amino group, which can then be further functionalized, providing another point of diversification. This strategic, building-block approach enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency and selectivity. The synthesis of quinoline-carbaldehyde derivatives as potential inhibitors for enzymes like leishmanial methionine aminopeptidase (B13392206) 1 highlights the practical application of these intermediates in the development of new therapeutic agents. nih.gov

Supramolecular Chemistry and Crystal Engineering of 5 Nitroquinoline 6 Carbaldehyde Derivatives

Investigation of Intermolecular Interactions in the Solid State

The solid-state structure of 5-Nitroquinoline-6-carbaldehyde and its derivatives is stabilized by a hierarchy of intermolecular interactions, primarily hydrogen bonds and π-stacking.

The this compound molecule itself lacks classical hydrogen bond donors (like -OH or -NH). However, it is rich in hydrogen bond acceptor sites: the quinoline (B57606) nitrogen, the two oxygen atoms of the nitro group, and the oxygen atom of the aldehyde group. In a pure crystal, the packing would therefore be dominated by weaker, non-classical hydrogen bonds, such as C–H···O and C–H···N interactions, where the aromatic C-H groups on one molecule interact with the acceptor sites on an adjacent molecule. researchgate.nethku.hk Studies on related quinoline-triazole systems have shown that such C–H···N/O interactions are pivotal in forming one-dimensional tape or prism-shaped crystal structures, suggesting that similar motifs could direct the assembly of this compound. researchgate.nethku.hk

The introduction of a co-former with a hydrogen bond donor group, such as a carboxylic acid, creates much stronger and more predictable interactions. For instance, co-crystallization with a carboxylic acid would likely lead to the formation of a robust O–H···N hydrogen bond between the acid's hydroxyl group and the quinoline nitrogen. nih.gov This type of interaction is a well-established and reliable tool in crystal engineering for linking molecules together.

Table 1: Potential Hydrogen Bonding Interactions in this compound Systems

| Interaction Type | Donor | Acceptor | Strength | Role in Crystal Packing |

|---|---|---|---|---|

| Strong Hydrogen Bond | Co-former (-OH, -NH) | Quinoline N-atom | Strong | Primary synthon formation, dimer creation nih.gov |

| Non-classical H-Bond | Aromatic C-H | Nitro O-atoms, Aldehyde O-atom | Weak | Stabilizing higher-order structures (chains, sheets) |

The quinoline ring system is inherently aromatic, but the presence of the nitrogen atom and, more significantly, the powerful electron-withdrawing nitro (-NO2) and aldehyde (-CHO) groups, renders the ring system electron-deficient. This electronic character strongly promotes π-π stacking interactions, which are crucial for stabilizing the crystal lattice. nih.gov These interactions can occur between two this compound molecules or, in a co-crystal, between the quinoline ring and an aromatic co-former.

The geometry of these stacks is typically parallel-displaced, where the rings are parallel but shifted relative to one another to minimize electrostatic repulsion and maximize attraction. nih.gov The interplay between these stacking forces and hydrogen bonds ultimately determines the final three-dimensional crystal architecture. rsc.org In some systems, these π-π interactions are the dominant force controlling the molecular packing and can be tuned to achieve desired material properties. rsc.org

Co-crystallization Strategies and Molecular Recognition Phenomena

Co-crystallization is a powerful strategy to modify the physicochemical properties of a solid without altering the covalent structure of the active molecule. This is achieved by combining it with a benign co-former in the same crystal lattice. nih.gov For this compound, molecular recognition with suitable co-formers is primarily achieved through the formation of specific, directional hydrogen bonds, known as supramolecular synthons.

Studies on co-crystals of the related 5-nitroquinoline (B147367) and 6-methylquinoline (B44275) with various chloronitrobenzoic acids have demonstrated the reliability of the carboxylic acid–quinoline N-atom (O–H···N) synthon. nih.gov These interactions are typically strong and result in short N···O distances, often in the range of 2.5 to 2.6 Å. nih.gov

Common methods for preparing such co-crystals include:

Solvent Evaporation: The most common method, where both components are dissolved in a suitable common solvent, which is then slowly evaporated to allow for the growth of high-quality single crystals. nih.gov

Slurry Conversion: A suspension of the two solid components is stirred in a small amount of a solvent in which they are sparingly soluble. The system equilibrates to form the most stable solid phase, which is often the co-crystal.

Grinding: Liquid-assisted grinding (LAG) involves milling the two components together with a few drops of a liquid, providing the energy needed for the molecules to rearrange into the co-crystal structure.

Table 2: Example of Supramolecular Synthon in a Hypothetical Co-crystal

| Co-former | Target Molecule | Supramolecular Synthon | Expected Interaction Details |

|---|

Self-Assembly Processes and Formation of Supramolecular Architectures

The process of crystal formation is a remarkable example of molecular self-assembly, where non-covalent interactions guide the spontaneous organization of molecules into a periodic, well-defined structure. For derivatives of this compound, this process is hierarchical.

In a co-crystal with a carboxylic acid, the first and strongest event is the formation of the O–H···N hydrogen-bonded dimer. These robust dimers then act as larger building blocks. The subsequent assembly of these dimers into higher-order structures is directed by the weaker interactions. mdpi.com For example, C–H···O hydrogen bonds involving the nitro and aldehyde groups can link the dimers into one-dimensional (1D) chains or ribbons. researchgate.nethku.hk Finally, these chains can pack together into a three-dimensional crystal, stabilized by π-π stacking interactions between the overlapping quinoline rings of adjacent chains. This interplay between strong primary interactions and weaker secondary interactions allows for the construction of complex and predictable supramolecular architectures.

Impact of Structural Modifications on Supramolecular Organization and Properties

Modifying the functional groups on the this compound scaffold can dramatically alter the landscape of intermolecular interactions, leading to vastly different crystal structures and properties.

One key modification is the transformation of the aldehyde group. For instance, reacting the aldehyde with an amine to form a Schiff base derivative introduces a new imine nitrogen atom and a bulky substituent. mdpi.com This change has profound consequences:

Steric Hindrance: The new, larger group can sterically hinder the close packing and π-stacking arrangements seen in the parent molecule.

Another transformative modification is the chemical reduction of the nitro group to an amino (-NH2) group, as has been demonstrated for various nitroquinolines. nih.gov This change is particularly significant because it introduces a strong, classical hydrogen bond donor site where there was previously only an acceptor. This would fundamentally change the crystal engineering strategy, shifting from a system reliant on co-former donors to one capable of forming robust N–H···N or N–H···O hydrogen bonds with itself or other acceptors, leading to completely different supramolecular synthons and architectures.

Table 3: Effect of Functional Group Modification on Intermolecular Interactions

| Original Compound | Modified Derivative | Key Structural Change | Impact on Supramolecular Chemistry |

|---|---|---|---|

| 5-Nitroquinoline-6-carbaldehyde | Schiff Base Derivative | Aldehyde (-CHO) → Imine (-CH=N-R) | Adds steric bulk; introduces new H-bond acceptor (imine N); alters π-stacking geometry. mdpi.com |

| 5-Nitro quinoline-6-carbaldehyde | 5-Aminoquinoline-6-carbaldehyde | Nitro (-NO₂) → Amino (-NH₂) | Introduces a strong H-bond donor; enables strong N-H···N and N-H···O interactions; fundamentally changes synthon possibilities. nih.gov |

Development and Validation of Advanced Analytical Methods for 5 Nitroquinoline 6 Carbaldehyde

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating 5-Nitroquinoline-6-carbaldehyde from starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.

HPLC is a premier technique for the purity assessment and quantification of quinoline (B57606) derivatives due to its high resolution and sensitivity. While a specific, universally adopted method for this compound is not extensively detailed in publicly available literature, methods for closely related compounds like 5-Nitroquinoline (B147367) and other quinoline derivatives provide a strong basis for its analysis.

A typical HPLC method for a nitroquinoline compound would be developed using a reverse-phase approach. For instance, the separation of 5-Nitroquinoline can be achieved on a C18 column. sielc.com The mobile phase often consists of a mixture of an aqueous buffer (like formic acid or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The gradient and isocratic elution modes can be optimized to achieve the desired separation. For mass spectrometry-compatible methods, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector set at a wavelength where the analyte exhibits maximum absorbance, such as 225 nm for the quinoline structure. researchgate.net

Table 1: Representative HPLC Method Parameters for Quinoline Derivatives

| Parameter | Typical Condition | Rationale/Context |

| Column | C18 (e.g., 4.6x150 mm, 5µm) | Provides good retention and separation for moderately polar compounds like nitroquinolines. sielc.comresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol and Water with Buffer (e.g., Formic Acid, Acetate) | The organic/aqueous ratio is adjusted to control retention time. Buffers help to ensure consistent peak shape. researchgate.netresearchgate.net |

| Elution Mode | Gradient or Isocratic | A gradient elution, where the organic solvent concentration is increased over time, is often used to separate compounds with a wider range of polarities. researchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for analytical scale columns, balancing analysis time and column pressure. researchgate.net |

| Detection | UV/DAD at ~225-263 nm | Quinoline systems have strong UV absorbance. A DAD allows for monitoring across a range of wavelengths. researchgate.netplos.org |

| Internal Standard | Anisole or Propylparaben | An internal standard can be used to improve the accuracy and precision of quantification. researchgate.netplos.org |

Thin-Layer Chromatography is a rapid, cost-effective, and simple technique ideal for real-time reaction monitoring and preliminary purity checks of this compound. By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel), chemists can quickly visualize the consumption of starting materials and the formation of the product.

The choice of the mobile phase, or eluent, is critical. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used. The ratio is optimized to achieve a good separation, ideally with the product having a retention factor (Rf) between 0.3 and 0.5. Visualization of the spots on the TLC plate can be achieved under UV light, as the quinoline ring is UV-active, or by using staining reagents if necessary.

Spectroscopic Methods for Quantitative and Qualitative Analysis

Spectroscopic methods are essential for the structural elucidation and quantification of this compound. Techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide key information about the compound's functional groups and electronic structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Strong bands would be expected for the nitro group (NO₂) asymmetric and symmetric stretching, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The aldehyde group (CHO) would show a distinct C=O stretching vibration around 1700 cm⁻¹ and C-H stretching near 2850 cm⁻¹ and 2750 cm⁻¹. Vibrations associated with the aromatic quinoline ring (C=C and C=N stretching) would appear in the 1600-1400 cm⁻¹ region. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, provides information about the conjugated system of the molecule. The spectrum is influenced by the quinoline core, the electron-withdrawing nitro group, and the aldehyde group. Absorption spectra for related compounds are often measured in the 200–550 nm range. researchgate.net The position and intensity of the absorption maxima (λmax) can be used for quantitative analysis based on the Beer-Lambert law.

Principles of Analytical Method Development and Optimization for Quinoline Compounds

Developing a reliable analytical method for a specific quinoline compound like this compound involves a systematic approach to optimize separation and detection.

Selection of Chromatographic Mode: Reverse-phase HPLC is the most common starting point for quinoline derivatives due to their general polarity. researchgate.netresearchgate.net

Column Chemistry and Dimensions: A C18 stationary phase is a versatile choice. For faster analyses, columns with smaller particles (e.g., 3 µm) can be used in UPLC (Ultra-Performance Liquid Chromatography) systems. sielc.com

Mobile Phase Optimization: This is a critical step. Key variables include the type of organic modifier (acetonitrile generally provides better peak shape and lower UV cutoff than methanol), the pH of the aqueous phase (which can affect the ionization state and retention of basic quinoline nitrogen), and the buffer concentration. researchgate.net

Detector Selection and Wavelength: A DAD is highly advantageous as it provides spectral information across a range, helping to confirm peak identity and purity. The detection wavelength should be set at an absorption maximum of the analyte to maximize sensitivity. plos.org

Optimization Strategy: A one-factor-at-a-time (OFAT) approach can be used, but a Design of Experiments (DoE) approach is more efficient for optimizing multiple variables (e.g., gradient time, temperature, pH) simultaneously to find the most robust conditions.

Validation Protocols for Research and Quality Control Environments

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation demonstrates that the method is reliable, reproducible, and accurate. Protocols are typically based on guidelines from bodies like the International Conference on Harmonisation (ICH). researchgate.net

The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing placebo or spiked samples. researchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is determined by analyzing a series of standards and performing a linear regression analysis. A correlation coefficient (R²) value greater than 0.999 is typically desired. plos.orgresearchgate.net

Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery percentage is calculated. Recoveries are often expected to be within 95-105%. researchgate.netnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval with the same analyst and equipment. researchgate.net

Intermediate Precision (Inter-day precision): Variation within the same laboratory, but on different days, with different analysts, or different equipment. researchgate.net Precision is expressed as the relative standard deviation (RSD), which should typically be less than 2%. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage. researchgate.net

Table 2: Typical Validation Acceptance Criteria for an HPLC Method

| Validation Parameter | Acceptance Criterion | Reference |

| Linearity (R²) | ≥ 0.999 | plos.orgresearchgate.net |

| Accuracy (% Recovery) | 90% - 110% | researchgate.netresearchgate.net |

| Precision (RSD) | ≤ 2% | researchgate.netresearchgate.net |

| Specificity | No interference at the retention time of the analyte | researchgate.net |

| Robustness | RSD of results should be within acceptable limits after minor changes | researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 5-nitroquinoline-6-carbaldehyde, and how can purity be ensured?

The synthesis of this compound typically involves multi-step organic reactions, such as nitration of quinoline derivatives followed by formylation. Key steps include:

- Nitration : Controlled nitration at the 5-position of quinoline precursors using mixed acids (HNO₃/H₂SO₄), ensuring regioselectivity via temperature control (e.g., 0–5°C) .

- Formylation : Introduction of the aldehyde group at the 6-position using Vilsmeier-Haack conditions (POCl₃/DMF) .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product from nitro-byproducts and unreacted starting materials .

Validation : Purity is confirmed via HPLC (>95%) and NMR (e.g., absence of aromatic proton splitting indicative of impurities) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

- Crystallography :

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid sparks/static due to nitro-group flammability .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation and nitro-group decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions often arise from varying experimental conditions or uncharacterized metabolites:

- Metabolite Profiling : Use LC-MS to identify enzymatic reduction products (e.g., hydroxylamino or amino derivatives under hypoxia) .

- Hypoxia-Specific Assays : Replicate studies under controlled O₂ levels (e.g., <1% O₂) to confirm selective activation .

- Control Experiments : Include xanthine/xanthine oxidase systems to differentiate enzyme-mediated vs. spontaneous reactions .

Q. What strategies improve the regioselectivity of nitration in quinoline-carbaldehyde derivatives?

- Directing Groups : Introduce electron-withdrawing groups (e.g., aldehyde) to deactivate specific positions.

- Solvent Effects : Use polar aprotic solvents (e.g., DCM) to stabilize transition states favoring 5-nitration .

- Computational Modeling : DFT calculations predict nitration sites by analyzing charge distribution and frontier molecular orbitals .

Q. How can this compound be utilized in designing hypoxia-selective fluorescent probes?

Q. What crystallographic challenges arise when studying this compound co-crystals, and how are they addressed?

- Challenges :

- Disorder in nitro or aldehyde groups due to rotational flexibility.

- Weak hydrogen bonds between nitro and aldehyde moieties .

- Solutions :

- Low-Temperature Data Collection : Reduces thermal motion artifacts .

- SHELXL Refinement : Incorporates anisotropic displacement parameters and restraints for disordered atoms .

- Co-formers : Use carboxylic acids (e.g., 3-chloro-2-nitrobenzoic acid) to stabilize co-crystals via strong O–H⋯O/N interactions .

Q. How do solvent and pH conditions influence the stability of this compound in aqueous solutions?

- pH Effects :

- Acidic Conditions : Protonation of the quinoline nitrogen increases solubility but risks nitro-group decomposition.

- Neutral/Alkaline Conditions : Aldehyde oxidation to carboxylic acid occurs, monitored via TLC .

- Solvent Selection : Use DMSO or DMF for long-term storage; avoid water unless buffered (pH 6–7) .

Q. What computational methods are recommended for predicting the reactivity of this compound in drug design?

- Docking Studies : Simulate interactions with target proteins (e.g., nitroreductases) using AutoDock Vina .

- MD Simulations : Assess stability of drug-target complexes over 100-ns trajectories .

- QSAR Models : Correlate substituent effects (e.g., nitro position) with bioactivity using Hammett constants .